molecular formula C21H20N2O4S B2955587 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1251564-93-8

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2955587
CAS No.: 1251564-93-8
M. Wt: 396.46
InChI Key: ZWWQZUACSYMMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a benzo[d]thiazole, piperidine, and a 1,4-dioxin ring. Benzo[d]thiazole is a heterocyclic compound that is often used in medicinal chemistry due to its diverse biological activities . Piperidine is a common motif in many pharmaceuticals and is known for its basicity and ability to participate in various chemical reactions . The 1,4-dioxin ring is a heterocyclic compound that is often used as a building block in organic synthesis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the benzo[d]thiazole could potentially undergo electrophilic substitution reactions, while the piperidine could participate in reactions as a base .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For instance, the presence of a piperidine could increase the basicity of the compound .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of new compounds using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the creation of amide derivatives with potential antimicrobial activity. This research highlights the compound's role in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).

Structural Exploration and Antiproliferative Activity

Prasad et al. (2018) synthesized a compound from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated it for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, highlighting its potential in cancer research (Prasad et al., 2018).

Development of Selective Estrogen Receptor Modulators

Palkowitz et al. (1997) explored the development of selective estrogen receptor modulators (SERMs), which have estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. This research provides insights into the therapeutic applications of such compounds in hormonal therapies (Palkowitz et al., 1997).

Studies on Thermal, Optical, and Structural Properties

Karthik et al. (2021) conducted thermal, optical, and structural studies on a related compound, providing insights into its physical and chemical properties. This research is crucial for understanding the compound's stability and potential applications in various fields (Karthik et al., 2021).

Anti-Mycobacterial Chemotypes Research

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Their study on structurally diverse benzo[d]thiazole-2-carboxamides provided valuable insights into developing new treatments for tuberculosis (Pancholia et al., 2016).

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-20(18-13-25-16-6-2-3-7-17(16)27-18)23-11-9-14(10-12-23)26-21-22-15-5-1-4-8-19(15)28-21/h1-8,14,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWQZUACSYMMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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